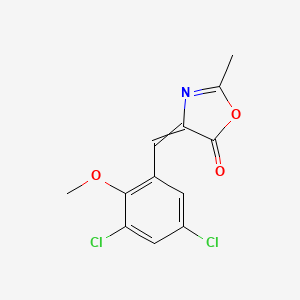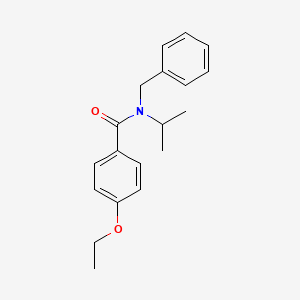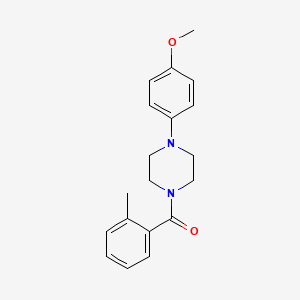![molecular formula C18H18N2O5 B5877401 N-[2-(1-cyclohexen-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5877401.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide, also known as C5, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. C5 is a chromene derivative and has been found to possess various biological activities, making it a promising candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. N-[2-(1-cyclohexen-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide has been found to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory mediators. N-[2-(1-cyclohexen-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide has also been found to inhibit the activation of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide has been found to induce the activation of caspases, which are enzymes involved in the process of apoptosis.
Biochemical and Physiological Effects
N-[2-(1-cyclohexen-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-[2-(1-cyclohexen-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide can inhibit the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation. N-[2-(1-cyclohexen-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide has also been found to induce apoptosis in cancer cells, which can inhibit tumor growth. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide has been found to have anti-oxidant properties, which can protect cells from oxidative damage. In vivo studies have shown that N-[2-(1-cyclohexen-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide can reduce inflammation and tumor growth in animal models.
Advantages and Limitations for Lab Experiments
N-[2-(1-cyclohexen-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be synthesized in high yields and purity, making it suitable for scientific research applications. N-[2-(1-cyclohexen-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide has also been found to have low toxicity, which can reduce the risk of adverse effects in lab experiments. However, N-[2-(1-cyclohexen-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, the optimal dosage and administration route for N-[2-(1-cyclohexen-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide have not been established.
Future Directions
There are several future directions for the research and development of N-[2-(1-cyclohexen-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide. One potential direction is to investigate the efficacy of N-[2-(1-cyclohexen-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to explore the use of N-[2-(1-cyclohexen-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide in combination with other anti-cancer agents to enhance its anti-tumor activity. Additionally, the development of N-[2-(1-cyclohexen-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide analogs with improved potency and selectivity could lead to the discovery of novel drug candidates.
Synthesis Methods
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide involves a multi-step process that includes the condensation of 2-cyclohexen-1-one with ethylamine, followed by nitration and cyclization to form the chromene ring. The final step involves the addition of a carboxamide group to the chromene ring, resulting in the formation of N-[2-(1-cyclohexen-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide. The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide has been optimized to produce high yields and purity, making it suitable for scientific research applications.
Scientific Research Applications
N-[2-(1-cyclohexen-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. The anti-inflammatory activity of N-[2-(1-cyclohexen-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide has been demonstrated in several studies, where it was found to inhibit the production of pro-inflammatory cytokines and chemokines. N-[2-(1-cyclohexen-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide has also been found to have anti-cancer activity, where it was shown to induce apoptosis and inhibit the proliferation of cancer cells. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide has been found to possess anti-oxidant properties, which can protect cells from oxidative damage.
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-6-nitro-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c21-17(19-9-8-12-4-2-1-3-5-12)15-11-13-10-14(20(23)24)6-7-16(13)25-18(15)22/h4,6-7,10-11H,1-3,5,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGJPSADOHRWSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(4-methoxyphenyl)-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5877370.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5877380.png)

![5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B5877392.png)

![2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5877395.png)
![N-(4-{[(1-adamantylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B5877410.png)
